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Compound of Interest

3-Amino-5-cyanobenzeneboronic
Compound Name: _ _
acid hydrochloride

Cat. No.: B1519960

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-
cyanobenzeneboronic acid hydrochloride

Abstract: 3-Amino-5-cyanobenzeneboronic acid hydrochloride is a substituted arylboronic
acid of significant interest to researchers in medicinal chemistry and organic synthesis,
particularly as a versatile building block. A comprehensive understanding of its physicochemical
properties is paramount for its effective handling, reaction optimization, and interpretation of
biological activity. This guide provides an in-depth analysis of its key characteristics, including
its chemical identity, solubility, acidity, and stability. Furthermore, it outlines detailed, field-
proven experimental protocols for the analytical determination of these properties, offering a
practical framework for researchers and drug development professionals.

Chemical Identity and Structural Attributes

3-Amino-5-cyanobenzeneboronic acid hydrochloride is an organic compound featuring a
benzene ring substituted with an amino group, a cyano group, and a boronic acid moiety. It is
typically supplied as its hydrochloride salt to enhance stability and handling. The presence of
both a Lewis acidic group (boronic acid) and a Brgnsted-Lowry basic group (amino) imparts
amphoteric characteristics to the molecule, influencing its behavior in different chemical
environments.

Table 1: Core Chemical Identifiers
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Property Value Source(s)
(3-amino-5-

IUPAC Name cyanophenyl)boronic acid; [1]
hydrochloride

CAS Number 913835-26-4 [1]

Molecular Formula C7H7BN202 - HCI [1]

Molecular Weight 198.41 g/mol [2]

, B(C1=CC(=CC(=C1)N)C#N)

Canonical SMILES [11[3]
(0)o.cl

Appearance Off-white to white solid/powder  [N/A]

Melting Point 123-125 °C [2]

(Image of the chemical structure would be placed here)

Key Physicochemical Properties

The interplay of the electron-withdrawing cyano group and the electron-donating amino group
on the phenyl ring, combined with the unique chemistry of the boronic acid, dictates the
compound's overall physicochemical profile.

Solubility Profile

As a hydrochloride salt, the compound is expected to exhibit moderate solubility in aqueous
media and polar organic solvents. The protonated amino group enhances water solubility.
However, the aromatic ring and the cyano group contribute hydrophobic character, which may
limit solubility.

Expert Insight: The solubility is a critical parameter for both synthetic reactions and biological
assays. For synthetic applications, solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide
(DMSO0), and alcohols (Methanol, Ethanol) are often suitable. For biological screening, initial
stock solutions are typically prepared in DMSO, followed by serial dilution in aqueous buffer. It
is crucial to note that the solubility of boronic acids can be pH-dependent.
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Table 2: Predicted Solubility Profile

Solvent Predicted Solubility Rationale

Hydrochloride salt form
Water Moderately Soluble -

enhances solubility.

A common solvent for polar
DMSO Soluble ]

organic compounds. [4]

Polarity is suitable for
Methanol/Ethanol Soluble to Moderately Soluble ] i

dissolving the compound.

o ] Less polar than alcohols or

Acetonitrile Slightly Soluble

DMSO.

Dichloromethane

Poorly Soluble

Non-polar nature is

incompatible with the salt form.

Acidity and pKa

The molecule possesses two ionizable centers: the boronic acid group and the amino group

(as its ammonium hydrochloride salt).

» Boronic Acid (pKai): Boronic acids are Lewis acids that accept a hydroxide ion to form a

tetrahedral boronate species. The pKa of unsubstituted phenylboronic acid is approximately

8.8. [5]The presence of an electron-withdrawing cyano group is expected to lower this pKa,

making it a stronger acid. Conversely, the electron-donating amino group would tend to raise

it. The net effect will depend on their combined electronic influence. The pKa for arylboronic

acids typically falls in the 4-10 range. [6]* Ammonium Group (pKaz): The amino group is

protonated in the hydrochloride salt form. The pKa of this ammonium group will be

analogous to that of a substituted aniline, likely in the range of 3-5.

Expert Insight: Understanding the pKa values is critical for predicting the compound's charge

state at a given pH. This influences its binding to biological targets, its membrane permeability,

and its reactivity. For example, in Suzuki coupling reactions, a base is required to activate the

boronic acid by converting it to the more nucleophilic boronate form.
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Stability and Handling

Thermal Stability: The reported melting point of 123-125 °C suggests moderate thermal
stability. [2]JHowever, like many complex organic molecules, it is susceptible to decomposition
at elevated temperatures. The recommendation to "Keep Cold" for storage underscores the
need for thermal precautions. [2] Chemical Stability: Boronic acids are known to be susceptible
to several degradation pathways:

» Oxidative Deboronation: This is a significant metabolic instability pathway where the C-B
bond is cleaved by reactive oxygen species. [7][8]The rate of oxidation is pH-dependent and
can be significant under physiological conditions.

o Protodeboronation: This involves the cleavage of the C-B bond by a proton source, replacing
the boronic acid group with a hydrogen atom. This process is generally slower but can be
catalyzed by acids or bases. [7]* Boroxine Formation: Boronic acids can undergo reversible
dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride
called a boroxine. This can often be reversed by the addition of water.

Expert Insight: The electron-withdrawing nature of the cyano group can lend some stability
against electrophilic displacement of the boron moiety. [9]However, the compound is noted as
potentially hygroscopic, oxidizing, or air-sensitive, and research quantities may be packaged
under an inert atmosphere like argon. [1]For long-term storage, it is recommended to keep the
compound in a tightly sealed container at low temperatures (e.g., -20°C to 4°C) under an inert
atmosphere.

Analytical Characterization

While specific spectra for this exact compound are not widely published, its spectral
characteristics can be reliably predicted based on its functional groups and data from
analogous structures like 3-aminophenylboronic acid and 3-bromophenylboronic acid. [10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (in DMSO-ds):

o Aromatic Protons: The three protons on the benzene ring will appear as complex
multiplets in the aromatic region (~7.0-8.0 ppm). Their specific chemical shifts and
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coupling patterns will be influenced by the electronic effects of all three substituents.

o Amino Protons (NH2): A broad singlet, typically in the range of 5.0-6.0 ppm. The exact
position is concentration-dependent and the peak will disappear upon D20 exchange.

o Boronic Acid Protons (B(OH)2): A broad singlet, often in the range of 8.0-8.5 ppm. This
peak will also disappear upon D20 exchange.

Fourier-Transform Infrared (FTIR) Spectroscopy

e O-H Stretch: A broad absorption band from the boronic acid hydroxyl groups, typically in the
3200-3400 cm~1 region.

e N-H Stretch: Two sharp to medium peaks characteristic of a primary amine, appearing in the
3300-3500 cm~1 range.

o C=N Stretch: A sharp, strong absorption band characteristic of a nitrile group, expected
around 2220-2240 cm~1.

e C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm™1 region.

o B-O Stretch: A strong, characteristic absorption band for the boron-oxygen bond, typically
found in the 1310-1380 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight. For the free base (C7H7BN2032), the
predicted monoisotopic mass is approximately 162.06 Da. [3]In electrospray ionization (ESI),
one would expect to observe the protonated molecular ion [M+H]* at m/z = 163.07.

Standardized Experimental Protocols

The following protocols describe standard, validated methodologies for determining the key
physicochemical properties discussed.

Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)
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This protocol follows the OECD Guideline 105 for determining water solubility.
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Caption: Workflow for solubility determination.

Preparation: Add an excess amount of 3-Amino-5-cyanobenzeneboronic acid
hydrochloride to a glass vial, such that a solid phase remains after equilibration.

e Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g.,
phosphate-buffered saline, pH 7.4).

» Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled
water bath at 25°C. Agitate for 24 hours to ensure equilibrium is reached.

e Phase Separation: Allow the vial to stand for at least 1 hour to let undissolved solids settle.
Centrifugation can also be used.

o Sampling: Carefully withdraw an aliquot from the clear supernatant.

« Filtration: Immediately filter the aliquot through a 0.22 um syringe filter (low-binding, e.g.,
PVDF) to remove any remaining particulates.

o Quantification: Prepare a standard curve of the compound with known concentrations. Dilute
the filtered sample and quantify its concentration using a validated HPLC-UV method. The
resulting concentration is the equilibrium solubility.

Protocol: Determination of pKa (Potentiometric Titration)

This method measures the change in pH of a solution upon the addition of a titrant.
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Caption: Workflow for pKa determination.
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e Solution Preparation: Accurately weigh and dissolve a known amount of the compound to
create a solution of known concentration (e.g., 10 mM) in deionized water. A co-solvent like
methanol may be required if agueous solubility is low.

o System Setup: Place the solution in a temperature-controlled jacketed beaker at 25°C.
Immerse a calibrated pH electrode and a magnetic stir bar.

« Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding
small, precise increments of titrant.

o Data Recording: Record the pH of the solution after each addition, allowing the reading to
stabilize.

o Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa
values correspond to the pH at the half-equivalence points. These points can be accurately
determined from the maxima of the first derivative of the titration curve. Two equivalence
points are expected, one for the neutralization of the hydrochloride and one for the boronic
acid.

Protocol: Assessment of Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide
complementary information on thermal stability. [12][13][14]

 Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for
temperature and enthalpy using certified standards (e.g., indium).

o Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate TGA or
DSC pan (e.g., alumina for TGA, hermetically sealed aluminum for DSC).

» TGA Experimental Conditions:
o Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

o Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final
temperature of 600°C at a constant heating rate of 10°C/min.
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o TGA Data Analysis: Record the mass loss as a function of temperature. Determine the
onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss
rate from the derivative curve (DTG).

e DSC Experimental Conditions:
o Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

o Temperature Program: Heat the sample from ambient temperature to a temperature
beyond its melting point (e.g., 200°C) at a heating rate of 10°C/min.

o DSC Data Analysis: Record the heat flow. Identify endothermic events like melting (peak
onset and maximum) and exothermic events like decomposition.

Conclusion

3-Amino-5-cyanobenzeneboronic acid hydrochloride is a multifaceted building block whose
utility is deeply rooted in its physicochemical properties. Its solubility, charge state (governed by
its pKa values), and stability are critical parameters that must be understood and controlled for
successful application in research and development. This guide provides a foundational
understanding of these properties, grounded in established chemical principles, and presents a
set of robust analytical protocols for their empirical determination. By leveraging this
information, researchers can better anticipate the behavior of this compound, leading to more
efficient and reliable outcomes in both synthetic chemistry and drug discovery endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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